Acetic acid;3-phenylprop-1-en-1-ol
Description
Nomenclature and Chemical Structure of 3-Phenylprop-1-en-1-yl Acetate (B1210297)
The precise identification and structural understanding of a chemical compound are fundamental in scientific discourse. This section details the formal naming conventions, common names, and the key structural features of 3-phenylprop-1-en-1-yl acetate.
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 3-phenylprop-2-en-1-yl acetate . wikipedia.org A slight variation, [(E)-3-phenylprop-2-enyl] acetate, is also used to specify the stereochemistry of the most common isomer. nih.gov
In literature and commercial contexts, the compound is most widely known by its common alias, cinnamyl acetate . nih.govguidechem.com It is also referred to by other synonyms, including 3-phenylallyl acetate and 1-acetoxy-3-phenyl-2-propene. nih.govwikipedia.org The widespread use of these common names underscores its long-standing presence in the chemical and fragrance industries.
Table 1: Nomenclature of 3-Phenylprop-1-en-1-yl Acetate
| Identifier Type | Name/Identifier |
|---|---|
| Preferred IUPAC Name | 3-phenylprop-2-en-1-yl acetate matrix-fine-chemicals.com |
| Other IUPAC Name | [(E)-3-phenylprop-2-enyl] acetate nih.gov |
| Common Alias | Cinnamyl Acetate nih.govguidechem.com |
| Synonyms | 3-Phenylallyl acetate, 1-Acetoxy-3-phenyl-2-propene nih.gov |
| CAS Number | 103-54-8 (Isomer non-specific) wikipedia.org |
| Chemical Formula | C₁₁H₁₂O₂ nih.gov |
| Molar Mass | 176.215 g·mol⁻¹ wikipedia.org |
The structure of 3-phenylprop-1-en-1-yl acetate features a carbon-carbon double bond within its prop-1-en-1-yl (allyl) group, which gives rise to geometric isomerism. wikipedia.orgscentree.co This results in two possible stereoisomers: (E)-cinnamyl acetate and (Z)-cinnamyl acetate. wikipedia.org
(E)-Cinnamyl Acetate : In this isomer, the phenyl group and the acetate-bearing methylene (B1212753) group are on opposite sides of the double bond. This is also referred to as the trans isomer and is the more stable and commonly occurring form. nist.gov
(Z)-Cinnamyl Acetate : In this isomer, the phenyl group and the acetate-bearing methylene group are on the same side of the double bond. nih.gov This is also known as the cis isomer. nih.gov
The geometry of the double bond is a critical feature, influencing the molecule's physical properties and biological activity. While both isomers have similar sweet, floral odors, the (E) isomer is often described as having a sweeter scent. scentree.co
Table 2: General Properties of Cinnamyl Acetate
| Property | Value |
|---|---|
| Appearance | Colorless to pale yellow liquid guidechem.comnih.gov |
| Odor | Sweet, floral, balsamic wikipedia.orgchemicalbull.com |
| Boiling Point | 265 °C wikipedia.org |
| Density | ~1.057 g/mL wikipedia.org |
| Solubility in Water | 212.3 mg/L wikipedia.org |
Historical Development of Research on 3-Phenylprop-1-en-1-yl Acetate
Research into 3-phenylprop-1-en-1-yl acetate began with its identification as a natural constituent of essential oils, particularly from cinnamon species (Cinnamomum zeylanicum). wikipedia.orgtaylorandfrancis.com Initially, the compound was obtained through extraction from these natural sources, a method that results in low yields and high costs. wikipedia.orgwikiwand.com
The significance of cinnamyl acetate as a fragrance and flavor agent was formally recognized by organizations such as the Flavor and Extract Manufacturers' Association (FEMA) in 1965 and the European Parliament in 1996. wikiwand.com This recognition spurred further research into more efficient production methods.
The development of synthetic routes marked a significant milestone. Early chemical methods included the direct esterification of cinnamyl alcohol with acetic anhydride (B1165640) or acetic acid, often catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid. scentree.coresearchgate.net Another approach involves the reaction of cinnamyl bromide with sodium acetate. wikipedia.org More recently, research has focused on greener and more specific synthesis pathways. Biocatalytic methods using enzymes like lipases for the transesterification of cinnamyl alcohol with acetate donors (e.g., vinyl acetate or ethyl acetate) have been developed, offering milder reaction conditions and avoiding harsh chemical reagents. wikipedia.orgwikiwand.comresearchgate.net
Significance in Organic Chemistry Research and Chemical Synthesis
In the realm of organic chemistry, 3-phenylprop-1-en-1-yl acetate is more than just a fragrance component; it is a valuable synthetic building block. guidechem.com Its chemical structure, containing an ester group, a phenyl ring, and a reactive double bond, allows it to participate in a variety of organic transformations. guidechem.com
The compound serves as a versatile raw material for numerous reactions, including:
Ester Exchange and Transesterification Reactions : It can be used as a starting material to synthesize other esters. guidechem.com
Addition Reactions : The double bond can undergo addition reactions, which was utilized in an intermediate step for the synthesis of the antibiotic chloramphenicol. wikipedia.org
Allylic Alkylation : The acetate group is a good leaving group, particularly under transition metal catalysis. This facilitates the generation of allylic metal reagents, which are key intermediates in the formation of new carbon-carbon bonds. guidechem.com For instance, palladium-catalyzed allylic alkylation of cinnamyl acetate has been investigated for creating more complex molecules. chemicalbook.com
Furthermore, its application as a fragrance and flavor ingredient in a wide array of consumer products, from cosmetics to foods, drives ongoing research into its synthesis and properties. foreverest.netchemicalbull.com The development of biosynthetic pathways in microorganisms like Escherichia coli represents the frontier of its production, aiming for sustainable and efficient manufacturing. researchgate.net
Structure
2D Structure
Properties
CAS No. |
63888-20-0 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
acetic acid;3-phenylprop-1-en-1-ol |
InChI |
InChI=1S/C9H10O.C2H4O2/c10-8-4-7-9-5-2-1-3-6-9;1-2(3)4/h1-6,8,10H,7H2;1H3,(H,3,4) |
InChI Key |
ZJPRGXRDRUHUGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CC=CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Phenylprop 1 En 1 Yl Acetate
Conventional Esterification Reactions for 3-Phenylprop-1-en-1-yl Acetate (B1210297)
Traditional chemical synthesis provides robust and well-established methods for producing cinnamyl acetate. These typically involve direct esterification or substitution reactions.
Acid-Catalyzed Esterification from Cinnamyl Alcohol and Acetic Acid/Anhydride (B1165640)
The direct esterification of cinnamyl alcohol with acetic acid or its anhydride is a fundamental method for producing cinnamyl acetate. researchgate.net This reaction, a type of Fischer esterification, typically requires an acid catalyst to protonate the carbonyl oxygen of the acetic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the cinnamyl alcohol. libretexts.org Common catalysts include sulfuric acid, p-toluenesulfonic acid, and various solid acids. researchgate.netlibretexts.org
The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (often the carboxylic acid) can be used. libretexts.org Research has also explored the use of milder and more environmentally friendly catalysts. For instance, natural montmorillonite (B579905) clay has been successfully used as a reusable catalyst for the reaction between cinnamyl alcohol and acetic acid, achieving a high yield without the need for a solvent. google.com In one study, heating cinnamyl alcohol with acetic acid in a 1:10 molar ratio in the presence of this clay catalyst resulted in a 98% yield of cinnamyl acetate in just 0.2 hours. google.com Another approach involves using acetic anhydride with p-toluenesulfonic acid as the catalyst. researchgate.net
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cinnamyl Alcohol, Acetic Acid (1:10) | Natural Montmorillonite Clay | None | 116 | 0.2 | 98 | google.com |
| Cinnamyl Alcohol, Acetic Anhydride | p-Toluenesulfonic Acid | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |
Esterification via Cinnamyl Bromide and Acetate Salts
An alternative conventional route involves a nucleophilic substitution reaction between a cinnamyl halide, such as cinnamyl bromide, and an acetate salt, like sodium acetate. wikipedia.orgresearchgate.net This method avoids the equilibrium limitations of Fischer esterification. The synthesis can be performed using solid-liquid phase transfer catalysis (PTC) to overcome the immiscibility of the reactants. wikipedia.org
In this system, a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutyl ammonium bromide), facilitates the transfer of the acetate anion from the solid phase (sodium acetate) to the organic phase containing the cinnamyl bromide, where the reaction occurs. researchgate.net The efficiency of this reaction is influenced by several factors, including the specific catalyst used, temperature, and agitation speed. researchgate.net The preparation of the starting material, cinnamyl bromide, can be achieved by reacting cinnamyl alcohol with reagents like phosphorus tribromide or a combination of triphenylphosphine (B44618) and bromine. orgsyn.org
Chemo-Enzymatic and Biocatalytic Synthesis of 3-Phenylprop-1-en-1-yl Acetate
In the pursuit of greener and more selective synthetic processes, chemo-enzymatic and biocatalytic methods have emerged as powerful alternatives. kcl.ac.ukfrontiersin.org These approaches utilize enzymes, either alone or in combination with chemical steps, to catalyze reactions under mild conditions, often with high specificity. rsc.orgnih.gov
Transesterification with Lipases (e.g., Novozym 435, Pseudomonas fluorescens lipase)
Biocatalytic synthesis of cinnamyl acetate is frequently achieved through transesterification (also known as alcoholysis), a process where an acyl group is transferred from an ester (the acyl donor) to an alcohol. nih.gov Lipases are the most commonly employed enzymes for this transformation due to their stability, broad substrate specificity, and commercial availability. nih.govresearchgate.net
Prominent among these is Novozym 435, an immobilized lipase (B570770) from Candida antarctica lipase B, which is widely used for ester synthesis. wikipedia.orgresearchgate.net The reaction typically involves reacting cinnamyl alcohol with an acyl donor like ethyl acetate or vinyl acetate. wikipedia.org When vinyl acetate is the acyl donor, the reaction is effectively irreversible because the leaving group, vinyl alcohol, tautomerizes to the volatile and deactivating acetaldehyde (B116499). wikipedia.org To circumvent the negative effects of acetaldehyde on the enzyme, ethyl acetate is often preferred as the acyl donor, yielding ethanol (B145695) as a benign byproduct. wikipedia.org Other lipases, such as those from Pseudomonas fluorescens, have also been investigated for their catalytic activity in these reactions.
A significant advancement in biocatalytic ester synthesis is the development of solvent-free systems (SFS). scirp.orglongdom.org In these systems, one of the substrates, typically the acyl donor in excess, also functions as the reaction medium, eliminating the need for organic solvents. wikipedia.orgresearchgate.net This approach aligns with the principles of green chemistry by reducing waste and simplifying downstream product purification. researchgate.net
The synthesis of cinnamyl acetate has been successfully optimized in solvent-free conditions. In one key study using Novozym 435, ethyl acetate served as both the acyl donor and the solvent for cinnamyl alcohol. researchgate.net Optimization of reaction parameters is crucial for maximizing conversion. Key variables include the substrate molar ratio, enzyme concentration, and temperature. scirp.org For instance, a study on the synthesis of cinnamyl acetate using a mutant esterase from Geobacillus subterraneus achieved a remarkable 99.40% conversion with 0.3 M cinnamyl alcohol at 60 °C in a solvent-free system. researchgate.net Another study using Novozym 435 found that a 90.06% conversion could be reached in 3 hours at 40°C with an ethyl acetate to cinnamyl alcohol molar ratio of 15:1. researchgate.net
| Enzyme | Acyl Donor | Key Conditions | Conversion (%) | Time (h) | Reference |
| Novozym 435 | Ethyl Acetate | 40°C, Solvent-free, 15:1 substrate ratio | 90.06 | 3 | researchgate.net |
| Mutant Esterase (Q78Y/G119A) | Not Specified | 60°C, Solvent-free, 0.3 M Cinnamyl Alcohol | 99.40 | Not Specified | researchgate.net |
| Novozym 435 | Vinyl Acetate | 40°C, no added water | >98 | 6 | researchgate.net |
The stability and reusability of biocatalysts are critical for their industrial and economic viability. nih.gov Enzyme immobilization, the process of confining enzyme molecules to a solid support material, is a key strategy to enhance their operational stability and facilitate their separation from the reaction mixture for reuse. nih.govresearchgate.net
Novozym 435 is a commercially available example of an immobilized enzyme, where the lipase is adsorbed onto a macroporous acrylic resin. This immobilization contributes to its high activity and stability in non-aqueous environments. researchgate.net Research continues to explore new immobilization methods to further improve enzyme performance. For example, a mutant esterase used for cinnamyl acetate synthesis was immobilized, which extended its half-life at 50°C from less than 30 minutes (for the wild-type) to 8 hours. researchgate.net Such enhancements in stability are crucial for developing robust and continuous biocatalytic processes. nih.gov
Kinetic Studies of Enzyme-Catalyzed Reactions (e.g., Ping-Pong Bi-Bi Mechanism)
The enzymatic synthesis of esters like 3-phenylprop-1-en-1-yl acetate often follows a Ping-Pong Bi-Bi mechanism. researchgate.netnumberanalytics.comnih.govlibretexts.org This type of reaction involves two substrates and results in two products. youtube.com The defining characteristic of this mechanism is the modification of the enzyme into a temporary intermediate form after the first substrate binds and the first product is released. libretexts.org The enzyme then returns to its original state upon the release of the second product. libretexts.org
In this two-step process, also known as a double-displacement reaction, the binding of the first substrate is followed by the release of the first product. libretexts.orgyoutube.com Subsequently, the second substrate binds to the modified enzyme, leading to the formation and release of the second product. youtube.com Kinetic studies, particularly product inhibition studies, are crucial for confirming the specific type of enzyme kinetic mechanism at play. nih.gov The graphical representation of the inverse of the reaction rate (1/v) versus the inverse of the concentration of one substrate ([A]) at varying concentrations of the second substrate ([B]) results in a series of parallel lines, a hallmark of the Ping-Pong mechanism. libretexts.org
The action of chymotrypsin (B1334515) serves as a classic example of a Ping-Pong mechanism. libretexts.org When reacting with p-nitrophenyl acetate, the reaction proceeds in two distinct steps, with the enzyme oscillating between two states as the substrates bind and products are released. libretexts.org
Whole-Cell Biocatalysis for 3-Phenylprop-1-en-1-yl Acetate Synthesis
Whole-cell biocatalysis has emerged as a powerful and practical alternative to using isolated enzymes for organic synthesis. nih.gov This approach utilizes entire microbial cells (such as bacteria, fungi, or microalgae) as catalysts, offering several advantages, including cost-effectiveness and enhanced enzyme stability. nih.govnih.gov By avoiding the expensive and time-consuming process of enzyme isolation and purification, whole-cell biocatalysis presents a more economically viable option for industrial applications. nih.gov
Researchers have successfully employed whole cells for various enantioselective transformations, including the reduction of carbon-carbon double bonds and prochiral ketones. nih.gov For example, freely suspended and gel-entrapped yeast cells have proven effective in converting prochiral ketones to the corresponding (S)-alcohols with high enantiomeric excess. nih.gov To enhance the permeability of the cell membrane to substrates and products, cells can be treated with detergents like Triton X-100 or solvents. nih.gov
De Novo Biosynthesis in Engineered Microorganisms (e.g., Escherichia coli)
Metabolic engineering of microorganisms like Escherichia coli has enabled the de novo biosynthesis of 3-phenylprop-1-en-1-yl acetate and related compounds from simple carbon sources like glucose. nih.govresearchgate.netnih.gov This innovative approach involves designing and constructing novel biosynthetic pathways within the host organism. researchgate.net
For the production of 3-phenylpropanol, a precursor to the acetate ester, a novel biosynthetic pathway was designed extending from L-phenylalanine. nih.gov This pathway involved the screening and implementation of several key enzymes, including phenylalanine ammonia (B1221849) lyase (PAL), enoate reductase (ER), aryl carboxylic acid reductase (CAR), and phosphopantetheinyl transferase (PPTase). researchgate.netnih.gov By optimizing the expression of these heterologous genes and engineering the host strain to overproduce the L-phenylalanine precursor, significant titers of the desired product can be achieved. nih.gov
In one study, an engineered E. coli strain produced 847.97 mg/L of 3-phenylpropanol from glucose in a flask-shake fermentation. nih.gov Subsequent conversion of the alcohol to the acetate is achieved through the action of an alcohol acetyltransferase. nih.govresearchgate.net Researchers have successfully demonstrated this final step, achieving a titer of 94.59 ± 16.25 mg L-1 of 3-phenylpropyl acetate in an engineered E. coli strain. nih.govresearchgate.net
| Engineered E. coli Strain | Product | Titer | Carbon Source |
| Engineered E. coli | 3-phenylpropanol | 847.97 mg/L | Glucose |
| Engineered E. coli | 3-phenylpropyl acetate | 94.59 ± 16.25 mg/L | Not Specified |
Green Chemistry Approaches in 3-Phenylprop-1-en-1-yl Acetate Production
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to create more sustainable and environmentally friendly processes. rsc.orgjocpr.com These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. jocpr.comjddhs.com
Key aspects of green chemistry include the use of biocatalysis, alternative solvents, and renewable feedstocks. jocpr.comjddhs.commdpi.com Biocatalysis, as discussed earlier, offers a highly selective and efficient route to desired products under mild reaction conditions. mdpi.com
Utilization of Sustainable Solvents (e.g., Triacetin)
The choice of solvent plays a critical role in the environmental impact of a chemical process. jocpr.com Traditional organic solvents are often volatile, toxic, and difficult to dispose of. jocpr.com Green chemistry promotes the use of more sustainable alternatives, such as water, supercritical CO2, and bio-based solvents. jocpr.com
Triacetin (B1683017), a glycerol (B35011) derivative, has been investigated as a green solvent for various organic transformations. researchgate.net Its use can positively affect both the reaction performance and the ease of product extraction. researchgate.net For example, a sustainable one-pot synthesis of cinnamyl acetate from cinnamaldehyde (B126680) has been demonstrated using immobilized Baker's yeast in triacetin. researchgate.net Studies on the esterification of glycerol with acetic acid have shown that under optimal conditions, high conversions can be achieved with good selectivity towards mono-, di-, and triacetin. researchgate.net
Tandem Biotransformation and Chemical Catalysis
Integrating biocatalytic and chemical catalytic steps into a one-pot tandem process can lead to more efficient and sustainable synthetic routes. This approach can reduce the number of unit operations, minimize waste, and save time and resources.
For instance, a one-pot process could involve the biocatalytic reduction of a carbonyl compound followed by a chemical esterification to produce the final acetate ester. This strategy leverages the high selectivity of enzymes for the initial transformation and the efficiency of chemical catalysts for the subsequent step.
Phase Transfer Catalysis in 3-Phenylprop-1-en-1-yl Acetate Synthesis
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.orgresearchgate.netslideshare.net The catalyst, often a quaternary ammonium or phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to proceed. crdeepjournal.orgslideshare.net
PTC offers numerous advantages, including increased reaction rates, higher yields, and the elimination of the need for hazardous or expensive solvents. crdeepjournal.org This methodology is well-established for various transformations, including C, N, O, and S-alkylations. crdeepjournal.org The mechanism typically involves the phase transfer catalyst forming an ion pair with an anion in the aqueous phase and transporting it into the organic phase where it can react with the organic-soluble substrate. crdeepjournal.org
In the context of 3-phenylprop-1-en-1-yl acetate synthesis, PTC could be employed for the esterification of 3-phenylprop-1-en-1-ol (B8526160) with an acetylating agent. For example, the alcohol could be in an organic solvent, and the acetate source (e.g., sodium acetate) in an aqueous phase. The phase transfer catalyst would then facilitate the transfer of the acetate anion into the organic phase to react with the alcohol.
Chemical Reactivity and Mechanistic Studies of 3 Phenylprop 1 En 1 Yl Acetate
Hydrolytic Transformations and Kinetic Analysis
Hydrolysis of 3-phenylprop-1-en-1-yl acetate (B1210297) involves the cleavage of its ester bond to yield cinnamyl alcohol and acetic acid. This transformation can be achieved through chemical catalysis (acid or base) or enzymatic processes.
Conversely, base-catalyzed hydrolysis, or saponification, is an irreversible process. It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, from which an alkoxide ion (cinnamyl alcoholate) is expelled. A rapid proton transfer from the newly formed carboxylic acid to the alkoxide then yields cinnamyl alcohol and a carboxylate salt.
Common methods for preparing cinnamyl acetate include the direct esterification of cinnamyl alcohol with acetic acid or acetic anhydride (B1165640), often catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid. google.comchemicalbook.com These esterification reactions follow the reverse pathway of acid-catalyzed hydrolysis.
In biological systems, 3-phenylprop-1-en-1-yl acetate is primarily metabolized through hydrolysis catalyzed by carboxylesterases. wikipedia.org These enzymes, particularly A-esterases which are abundant in hepatocytes, efficiently break down the ester linkage to form cinnamyl alcohol. wikipedia.org This enzymatic hydrolysis is a crucial first step in the biotransformation of cinnamyl esters following absorption. wikipedia.org The resulting cinnamyl alcohol is then available for subsequent metabolic reactions, such as oxidation. wikipedia.org
Transesterification Reactions with Various Alcohols/Acyl Donors
Transesterification is a key reaction for the synthesis of 3-phenylprop-1-en-1-yl acetate, often employing enzymes for enhanced selectivity and milder reaction conditions. Lipases, such as Novozym 435 (from Candida antarctica), are widely used to catalyze the transfer of an acyl group from a donor to cinnamyl alcohol. wikipedia.orgnih.gov
Common acyl donors include vinyl acetate and ethyl acetate. wikipedia.orgresearchgate.net When vinyl acetate is used, the reaction yields 3-phenylprop-1-en-1-yl acetate and acetaldehyde (B116499). wikipedia.org However, the acetaldehyde byproduct can have a deactivating effect on the lipase (B570770). wikipedia.org To circumvent this, ethyl acetate is often preferred as the acyl donor, where it can also function as the solvent in a solvent-free system. wikipedia.orgnih.gov This reaction produces 3-phenylprop-1-en-1-yl acetate and ethanol (B145695). wikipedia.org
Kinetic studies of the transesterification with ethyl acetate catalyzed by Novozym 435 indicate that the reaction follows a Ping-Pong Bi-Bi mechanism, with evidence of inhibition by the cinnamyl alcohol substrate. nih.govdntb.gov.ua High conversion rates can be achieved under optimized conditions. For instance, a 90.06% conversion has been reported after 3 hours at 40°C with a specific molar ratio of ethyl acetate to cinnamyl alcohol and lipase loading. nih.govdntb.gov.ua Other research using a mutant esterase from Geobacillus subterraneus achieved a conversion rate of 99.40% at 60 °C. researchgate.net
Table 1: Kinetic Parameters for Lipase-Catalyzed Transesterification of Cinnamyl Alcohol
| Parameter | Value | Substrate | Catalyst | Source |
|---|---|---|---|---|
| Michaelis Constant (Km) | 2.241 mmol L⁻¹ | Ethyl Acetate | Novozym 435 | nih.gov |
| Michaelis Constant (Km) | 206.82 mmol L⁻¹ | Cinnamyl Alcohol | Novozym 435 | nih.gov |
| Inhibition Constant (Ki) | 0.461 mmol L⁻¹ | Cinnamyl Alcohol | Novozym 435 | nih.gov |
| Conversion Rate | 99.40% | Cinnamyl Alcohol | Mutant Esterase (Q78Y/G119A) | researchgate.net |
Oxidation Reactions and Product Characterization
The oxidation of 3-phenylprop-1-en-1-yl acetate typically proceeds after its initial hydrolysis to cinnamyl alcohol. Cinnamyl alcohol is susceptible to oxidation, which can yield a range of products depending on the reaction conditions and oxidizing agents used. wikipedia.orgnih.gov The primary alcohol group and the carbon-carbon double bond are the main sites of oxidative attack.
The controlled oxidation of cinnamyl alcohol first yields cinnamaldehyde (B126680). wikipedia.orgresearchgate.net This reaction can be catalyzed by enzymes like alcohol dehydrogenase. wikipedia.org Further oxidation of cinnamaldehyde, catalyzed by enzymes such as aldehyde dehydrogenase, leads to the formation of cinnamic acid. wikipedia.org
Studies on the autoxidation of cinnamyl alcohol upon exposure to air have confirmed the formation of cinnamaldehyde and cinnamic acid. nih.gov Additionally, other oxidation products can be formed from the reaction at the carbon-carbon double bond. Common products from the oxidation of 3-phenyl-2-propene compounds include benzaldehyde, benzoic acid, and epoxides. nih.gov The specific epoxide, epoxy cinnamyl alcohol, has been identified as a product in the autoxidation mixture of cinnamyl alcohol. nih.gov The relative reactivity towards oxidation among similar compounds has been shown to be cinnamaldehyde > cinnamyl alcohol > β-methylstyrene > cinnamic acid. nih.gov
Table 2: Products from the Oxidation of Cinnamyl Acetate Derivatives
| Precursor | Product | Reaction Type | Source |
|---|---|---|---|
| Cinnamyl Alcohol | Cinnamaldehyde | Enzymatic/Chemical Oxidation | wikipedia.orgresearchgate.net |
| Cinnamaldehyde | Cinnamic Acid | Enzymatic/Chemical Oxidation | wikipedia.orgnih.gov |
| Cinnamyl Alcohol | Benzaldehyde | Autoxidation | nih.gov |
| Cinnamyl Alcohol | Benzoic Acid | Autoxidation | nih.gov |
Reduction Reactions and Product Characterization
Similar to oxidation, the reduction of 3-phenylprop-1-en-1-yl acetate is often discussed in the context of its derivatives, cinnamaldehyde and cinnamyl alcohol. The selective reduction of the different functional groups requires careful control of reagents and conditions.
The reduction of cinnamaldehyde is a common method to synthesize cinnamyl alcohol, typically using a reducing agent like sodium borohydride. fscj.edu This reaction selectively reduces the aldehyde group without affecting the carbon-carbon double bond. fscj.edu
The catalytic reduction of cinnamyl alcohol itself can lead to different products. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst can reduce the alkene functionality, yielding hydrocinnamyl alcohol (3-phenyl-1-propanol). nsf.govresearchgate.net However, under these conditions, a competing reaction known as hydrogenolysis can occur, which involves the cleavage of the C-O bond followed by the reduction of the double bond, resulting in the formation of the byproduct n-propylbenzene. nsf.gov
Table 3: Products from the Reduction of Cinnamyl Acetate Derivatives
| Precursor | Product | Reagent/Catalyst | Source |
|---|---|---|---|
| Cinnamaldehyde | Cinnamyl Alcohol | Sodium Borohydride | fscj.edu |
| Cinnamyl Alcohol | Hydrocinnamyl Alcohol (3-phenyl-1-propanol) | Pd/C, H₂ | nsf.govresearchgate.net |
Formation of Cinnamyl Alcohol
Cinnamyl acetate, also known as 3-phenylprop-1-en-1-yl acetate, is an ester that can be synthesized from cinnamyl alcohol. nih.govforeverest.net One common method is the direct esterification of cinnamyl alcohol with acetic acid or acetic anhydride. chemicalbook.com This reaction is often carried out under azeotropic conditions to remove the water formed during the reaction and drive the equilibrium towards the product. chemicalbook.com
Another synthetic route involves the transesterification of cinnamyl alcohol with a different acetate ester, such as vinyl acetate or ethyl acetate. wikipedia.org The reaction with vinyl acetate is catalyzed by the enzyme triacylglycerol ester hydrolase, a lipase that is highly specific for the ester bond. wikipedia.org A byproduct of this reaction is acetaldehyde. wikipedia.org To avoid the deactivating effect of acetaldehyde on the lipase, ethyl acetate can be used as an alternative acyl donor in a solvent-free system with the lipase Novozym 435. wikipedia.org This transesterification yields cinnamyl acetate and ethanol. wikipedia.org
Enzymatic synthesis of cinnamyl acetate has been optimized using mutant enzymes to improve efficiency. For instance, a mutant rhamnogalacturonan acetylesterase (R232L) has been shown to improve the conversion rate of cinnamyl alcohol to 94% at 40°C. researchgate.net Further research with a double-point mutant (Q78Y/G119A) of another esterase achieved a 99.40% conversion rate with 0.3 M cinnamyl alcohol at 60°C. researchgate.net
A non-enzymatic method for synthesizing cinnamyl acetate utilizes cinnamyl bromide and sodium acetate through solid-liquid phase transfer catalysis (PTC) with a quaternary ammonium (B1175870) bromide as the catalyst. wikipedia.org
The following table summarizes various synthetic methods for cinnamyl acetate from cinnamyl alcohol.
Table 1: Synthesis of Cinnamyl Acetate from Cinnamyl Alcohol
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Byproduct | Reference |
|---|---|---|---|---|
| Cinnamyl alcohol | Acetic acid/anhydride | Azeotropic conditions | Water | chemicalbook.com |
| Cinnamyl alcohol | Vinyl acetate | Triacylglycerol ester hydrolase (lipase) | Acetaldehyde | wikipedia.org |
| Cinnamyl alcohol | Ethyl acetate | Novozym 435 (lipase), solvent-free | Ethanol | wikipedia.org |
| Cinnamyl alcohol | - | R232L mutant esterase | - | researchgate.net |
| Cinnamyl alcohol | - | Q78Y/G119A mutant esterase | - | researchgate.net |
| Cinnamyl bromide | Sodium acetate | Quaternary ammonium bromide (PTC) | - | wikipedia.org |
Reactions Involving the Carbon-Carbon Double Bond
The carbon-carbon double bond in cinnamyl acetate is susceptible to various reactions, including addition reactions and photoisomerization.
Hydrogenation: The selective hydrogenation of the α,β-unsaturated system in cinnamyl derivatives is a significant area of research. The hydrogenation of the C=C double bond is generally more favorable both kinetically and thermodynamically than the reduction of the carbonyl group. thalesnano.com The reduction of cinnamyl alcohol, a related compound, to 3-phenyl-1-propanol (B195566) has been achieved using various methods, including sodium and ethanol, hydrogen with nickel or palladium catalysts, and lithium aluminum hydride. orgsyn.org While direct hydrogenation studies on cinnamyl acetate are less common in the provided results, the reactivity of the double bond is evident from the hydrogenation of the parent alcohol and the corresponding aldehyde, cinnamaldehyde. thalesnano.comnih.govacs.org The selective hydrogenation of cinnamaldehyde to cinnamyl alcohol is a well-studied process, highlighting the reactivity of the carbonyl group versus the double bond under specific catalytic conditions. thalesnano.comnih.govacs.org
Halogenation: The carbon-carbon double bond of cinnamyl derivatives can undergo halogenation. For instance, chloroperoxidase can catalyze the halogenation of trans-cinnamic acid and its derivatives in the presence of hydrogen peroxide and a halide ion (Cl- or Br-). researchgate.net This enzymatic reaction can lead to the formation of 2-halo-3-hydroxycarboxylic acids. researchgate.net In the case of cinnamyl alcohol, reaction with hydrohalic acids (HX) can lead to addition across the double bond. mdma.ch However, SN2 substitution of the hydroxyl group can also occur to form cinnamyl halides. mdma.ch Asymmetric bromohydroxylation of cinnamyl alcohols has been achieved with high enantioselectivity using a (DHQD)2PHAL catalyst, H2O as a nucleophile, and PhCONHBr as the bromine source, yielding optically active bromohydrins. nih.gov
The following table provides examples of addition reactions on cinnamyl derivatives.
Table 2: Addition Reactions on the Carbon-Carbon Double Bond of Cinnamyl Derivatives
| Substrate | Reagents | Catalyst | Product | Reference |
|---|---|---|---|---|
| Cinnamyl alcohol | H2 | Nickel or Palladium | 3-Phenyl-1-propanol | orgsyn.org |
| trans-Cinnamic acid | H2O2, Cl- or Br- | Chloroperoxidase | 2-Halo-3-hydroxycarboxylic acid | researchgate.net |
| Cinnamyl alcohol | HBr | - | Cinnamyl bromide | mdma.ch |
| Cinnamyl alcohol | H2O, PhCONHBr | (DHQD)2PHAL | Optically active bromohydrin | nih.gov |
Cinnamyl acetate can undergo E/Z (trans/cis) isomerization upon exposure to light. cdnsciencepub.comcdnsciencepub.com This photoisomerization typically proceeds from the more stable E-isomer to the Z-isomer. researchgate.net The process is often more efficient than other photochemical reactions and is believed to occur from the excited triplet state. cdnsciencepub.comcdnsciencepub.com
Studies on ring-substituted (E)-cinnamyl acetates have shown that E to Z isomerization from the triplet state is a major photochemical pathway. cdnsciencepub.comcdnsciencepub.com In addition to isomerization, a slower 1,3-migration of the acetoxy group can occur, particularly in non-polar solvents like cyclohexane. cdnsciencepub.comcdnsciencepub.com In polar protic solvents such as methanol, photosolvolysis can also take place from the excited singlet state, competing with intersystem crossing to the triplet state. cdnsciencepub.com
The photoisomerization of cinnamyl derivatives can be sensitized by electron-donor compounds. For instance, the irradiation of cinnamyl acetate in the presence of a sensitizer (B1316253) can lead to a photostationary state with a mixture of E and Z isomers.
The following table summarizes key aspects of the photoisomerization of cinnamyl acetate.
Table 3: Photoisomerization of Cinnamyl Acetate
| Isomerization | Conditions | Mechanistic Detail | Other Observed Processes | Reference |
|---|---|---|---|---|
| E to Z | Photochemical irradiation | Occurs from the excited triplet state | 1,3-acetoxy migration, photosolvolysis | cdnsciencepub.comcdnsciencepub.com |
| E to Z | Sensitized irradiation | Involves electron-transfer processes | Rearrangement and solvolysis | |
| E to Z | Photocatalysis with iridium photosensitizer | Energy transfer | - | researchgate.net |
Advanced Analytical Methodologies for 3 Phenylprop 1 En 1 Yl Acetate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3-phenylprop-1-en-1-yl acetate (B1210297). It provides detailed information about the carbon-hydrogen framework, enabling the precise assignment of atoms within the molecule.
¹H NMR and ¹³C NMR for Structural Elucidation and Stereochemical Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural verification and stereochemical determination of 3-phenylprop-1-en-1-yl acetate.
In the ¹H NMR spectrum of (E)-cinnamyl acetate, the protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.25-7.40 ppm). rsc.org The vinyl protons exhibit distinct signals, with the proton on the carbon adjacent to the phenyl group appearing at approximately δ 6.66 (d) and the other vinyl proton as a multiplet around δ 6.24-6.31 ppm. rsc.org The methylene (B1212753) protons (CH₂) next to the oxygen atom are observed as a doublet at about δ 4.73 ppm, and the methyl protons of the acetate group present a characteristic singlet at δ 2.09 ppm. rsc.org These chemical shifts and coupling patterns are instrumental in confirming the trans (E) stereochemistry of the double bond.
The ¹³C NMR spectrum provides complementary information. Key signals for (E)-cinnamyl acetate include the carbonyl carbon of the acetate group around δ 170.88 ppm, the carbons of the phenyl ring between δ 126.61 and 136.18 ppm, and the vinyl carbons at approximately δ 123.14 and δ 134.21 ppm. rsc.orgchemicalbook.com The methylene carbon adjacent to the oxygen appears at about δ 65.1 ppm, and the methyl carbon of the acetate group is found at δ 21.02 ppm. rsc.org
¹H and ¹³C NMR Data for (E)-Cinnamyl Acetate in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.25-7.40 (m) | 126.61, 127.67, 128.61, 136.18 |
| =CH-Ph | 6.66 (d) | 134.21 |
| -CH= | 6.24-6.31 (m) | 123.14 |
| -CH₂-O- | 4.73 (d) | 65.1 |
| -C(O)CH₃ | 2.09 (s) | 21.02 |
| -C=O | - | 170.88 |
| Data sourced from supporting information of a Royal Society of Chemistry publication. rsc.org |
2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Confirmation
For more complex derivatives of 3-phenylprop-1-en-1-yl acetate or in cases of structural ambiguity, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For cinnamyl acetate, COSY spectra would show correlations between the coupled vinyl protons and between the vinyl proton and the adjacent methylene protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals. For instance, it would definitively link the methylene proton signal at δ 4.73 ppm to the carbon signal at δ 65.1 ppm.
In studies of related cinnamic acid derivatives, COSY and HSQC have been effectively used to confirm substitutions on the aromatic ring. conicet.gov.ar
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of 3-phenylprop-1-en-1-yl acetate and for gaining structural insights through the analysis of its fragmentation patterns under ionization.
The electron ionization (EI) mass spectrum of cinnamyl acetate typically shows a molecular ion peak [M]⁺ at m/z 176, corresponding to its molecular weight. rsc.orgmassbank.eu The fragmentation pattern is characteristic and provides evidence for the structure. Common fragments observed include ions resulting from the loss of the acetate group or parts thereof.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecular ion and its fragments. The exact mass of 3-phenylprop-1-en-1-yl acetate (C₁₁H₁₂O₂) is 176.08373. massbank.eu HRMS can confirm this composition, distinguishing it from other compounds with the same nominal mass. This level of accuracy is critical in the analysis of complex mixtures and for the identification of unknown derivatives. Studies on related substituted 3-phenylpropenoates have utilized HRMS to investigate the fragmentation mechanisms, such as the loss of specific substituents from the phenyl ring. nih.govmetabolomics.se
Key Mass Spectral Data for (E)-Cinnamyl Acetate
| Technique | Measurement | Value |
| Mass Spectrometry (EI) | Molecular Ion (m/z) | 176 |
| High-Resolution Mass Spectrometry | Exact Mass | 176.08373 |
| Data sourced from MassBank and a study on substituted 3-phenylpropenoates. massbank.eunih.gov |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in 3-phenylprop-1-en-1-yl acetate.
The FT-IR spectrum of cinnamyl acetate displays several characteristic absorption bands. A strong band appears in the region of 1720-1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. sciepub.comsciepub.com The C-O stretching vibrations of the ester are typically observed in the 1000-1300 cm⁻¹ range, with a notable band for cinnamyl acetate around 1023 cm⁻¹. sciepub.comsciepub.com The C=C stretching of the alkene and the aromatic ring can be seen in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. Out-of-plane C-H bending vibrations for the trans-disubstituted double bond are also characteristic.
Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds of the alkene and aromatic ring, which often give strong Raman signals.
Characteristic FT-IR Absorption Bands for Cinnamyl Acetate
| Functional Group | Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | ~1720-1740 |
| C-O Stretch (Ester) | ~1023 |
| C=C Stretch (Alkene/Aromatic) | ~1450-1650 |
| Data sourced from a study on the compositional analysis of cinnamyl esters. sciepub.comsciepub.com |
Advanced Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the separation of 3-phenylprop-1-en-1-yl acetate from complex mixtures, such as essential oils or reaction products, and for its quantification.
High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode, is a common technique for the analysis of cinnamyl acetate and its derivatives. sielc.com A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) is often employed. sielc.com Detection can be achieved using a UV detector, as the phenyl group and the double bond provide strong chromophores.
Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is also widely used. GC is well-suited for the analysis of volatile compounds like cinnamyl acetate. The choice of the GC column, typically a non-polar or medium-polarity capillary column, is crucial for achieving good separation from other components in a mixture. mdpi.com Chiral gas chromatography can be employed to separate the enantiomers of chiral derivatives of 3-phenylprop-1-en-1-yl acetate. mdpi.com
The separation of positional isomers of related compounds, such as difluorophenylacetic acid, has been investigated using various chromatographic techniques, highlighting the importance of method development for achieving the desired resolution. nih.gov Similarly, the separation of isomeric triterpenoids has been achieved through a combination of TLC and HPLC methods. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like cinnamyl acetate. It is extensively used to determine the purity of the compound and to identify and quantify other volatile components in a sample, such as in essential oils. mdpi.com The gas chromatography component separates individual compounds from a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. nist.govresearchgate.net
In the context of cinnamyl acetate analysis, GC-MS is employed to:
Confirm Identity: The mass spectrum of the primary peak is compared against reference spectra, such as those found in the NIST library, to confirm the identity of (E)-cinnamyl acetate. nist.gov
Assess Purity: The relative area of the cinnamyl acetate peak in the chromatogram provides a quantitative measure of its purity.
Identify Impurities: Minor peaks in the chromatogram can be identified through their mass spectra, revealing the presence of residual starting materials, by-products (such as the (Z)-isomer), or degradation products.
The analysis of other volatile acetates, such as 1-octen-3-yl acetate in essential oils, demonstrates a typical analytical approach. mdpi.com A chiral stationary phase column can be used, with specific temperature programming to achieve separation. The MS detector often operates in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. mdpi.com
Table 1: Example GC-MS Parameters for Volatile Acetate Analysis
| Parameter | Value |
|---|---|
| Column | CYCLOSIL-B (chiral stationary phase), 30 m x 0.25 mm ID, 0.25 µm film thickness mdpi.com |
| Mobile Phase | Helium, constant flow 1.3 mL/min mdpi.com |
| Temperature Program | Initial 100 °C (1 min hold), ramp at 7 °C/min to 200 °C (2 min hold) mdpi.com |
| Detector | Mass Spectrometer with Electron Ionization (70 eV) mdpi.com |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan mdpi.comresearchgate.net |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and impurity profiling of cinnamyl acetate. sielc.com Unlike GC, HPLC is particularly well-suited for non-volatile or thermally unstable compounds, although it is also highly effective for compounds like cinnamyl acetate. The method separates components of a mixture based on their interactions with a stationary phase packed in a column and a liquid mobile phase.
A common approach for cinnamyl acetate is reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is a more polar solvent mixture. sielc.com This method allows for precise quantification and can be scaled up for preparative separation to isolate impurities for further characterization. sielc.com The use of Ultra-High-Performance Liquid Chromatography (UPLC), which employs columns with smaller particle sizes (e.g., 3 µm), can significantly speed up the analysis time without compromising resolution. sielc.com
Key applications of HPLC in this context include:
Quantitative Measurement: Using a calibrated standard, HPLC with a UV detector can accurately determine the concentration of cinnamyl acetate in a sample.
Impurity Profiling: The high resolution of HPLC allows for the separation of closely related impurities, providing a detailed profile of the sample's composition.
MS-Compatibility: When formic acid is used as a mobile phase modifier instead of phosphoric acid, the eluent from the HPLC can be directly coupled to a mass spectrometer (LC-MS) for definitive peak identification. sielc.com
Table 2: Typical HPLC Conditions for 3-Phenylprop-2-en-1-yl Acetate Analysis
| Parameter | Description |
|---|---|
| Column | Newcrom R1 sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and water with a formic acid modifier sielc.com |
| Mode | Reverse Phase (RP) sielc.com |
| Application | Analytical and preparative separation for quantitative and impurity analysis sielc.com |
Chiral Chromatography for Enantiomeric Separation (if applicable)
Chirality is a property of molecules that are non-superimposable on their mirror images, much like left and right hands. sigmaaldrich.com These mirror images are called enantiomers. The separation and quantification of enantiomers are crucial in many fields, as they can have different biological and sensory properties.
The most common isomer of the compound is 3-phenylprop-2-en-1-yl acetate (cinnamyl acetate). This molecule is achiral, meaning it does not have a chiral center and therefore does not exist as enantiomers. Consequently, enantiomeric separation via chiral chromatography is not applicable to cinnamyl acetate itself.
However, chiral chromatography is a vital technique for structural isomers or derivatives of cinnamyl acetate that are chiral. For example, the isomeric compound 1-phenylprop-2-en-1-yl acetate is chiral and would require chiral chromatography for the separation of its enantiomers. The technique is also applied to other chiral fragrance components, such as 1-octen-3-yl acetate, to verify authenticity and prevent adulteration with synthetic racemic mixtures. mdpi.com
Chiral chromatography can be performed using either gas or liquid chromatography systems equipped with a chiral stationary phase (CSP). gcms.cz These phases create a chiral environment where enantiomers interact differently, leading to different retention times and thus separation. sigmaaldrich.comgcms.cz
Chiral GC: Often uses cyclodextrin-based stationary phases. The analysis of 1-octen-3-yl acetate in essential oils is a practical example where chiral GC-MS was used to determine the enantiomeric ratio. mdpi.com
Chiral HPLC: A wide variety of CSPs are available, including polysaccharide-based (e.g., Chiralpak) and protein-based columns. The choice of column and mobile phase (normal phase, reverse phase, or polar organic) is critical for achieving separation. researchgate.net
While not directly applicable to cinnamyl acetate, the methodology is essential for ensuring the stereochemical purity of related chiral compounds within the broader class of phenylpropanoid derivatives.
Computational and Theoretical Chemistry Studies of 3 Phenylprop 1 En 1 Yl Acetate
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For cinnamyl acetate (B1210297), DFT calculations are instrumental in elucidating its stability, reactivity, and spectroscopic characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For molecules with extensive conjugation, such as cinnamyl acetate with its phenyl ring and adjacent double bond, the HOMO-LUMO gap is generally smaller compared to saturated analogues. This smaller gap indicates a higher propensity to engage in chemical reactions. The HOMO is typically located over the electron-rich phenyl ring and the C=C double bond, making these sites susceptible to electrophilic attack. Conversely, the LUMO is distributed over the ester group and the conjugated system, indicating these as potential sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the molecule's surface.
In the case of cinnamyl acetate, an MEP map would reveal:
Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. For cinnamyl acetate, these would be concentrated around the oxygen atoms of the ester group due to their high electronegativity and lone pairs of electrons. The π-electron cloud of the phenyl ring and the C=C double bond would also exhibit negative potential.
Positive Potential (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the phenyl ring and the aliphatic chain, as well as the carbonyl carbon of the ester group, would show positive potential.
The MEP analysis provides a clear visual representation of the molecule's reactivity, complementing the insights gained from HOMO-LUMO analysis.
DFT calculations are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of compounds.
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. For cinnamyl acetate, key vibrational modes would include the C=O stretching of the ester group, C=C stretching of the aromatic ring and the alkene, C-O stretching of the ester, and various C-H bending and stretching modes. Studies on similar molecules like cinnamic acid and cinnamaldehyde (B126680) have demonstrated that DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, provide theoretical vibrational frequencies that are in good agreement with experimental data. scielo.org.mxjmcs.org.mx For instance, the characteristic C=O stretching frequency in ketones with a high degree of conjugation is found in the region of 1680–1750 cm⁻¹. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the magnetic shielding of the nuclei, which is influenced by the electronic environment. For cinnamyl acetate, the chemical shifts of the protons and carbons in the phenyl ring, the vinyl group, and the acetate moiety can be calculated. These theoretical values can then be compared with experimental NMR data to confirm the molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is often employed in conjunction with DFT for accurate NMR chemical shift predictions. wu.ac.th
Table of Predicted vs. Experimental Vibrational Frequencies for a Related Compound (Dibenzylideneacetone)
| Functional Group | Experimental (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |
| C=C Stretch | 1617, 1586 | 1630, 1598 |
| C=O Stretch | 1645 | 1649 |
This table is based on data for a similar conjugated ketone and illustrates the typical agreement between experimental and DFT-calculated values. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For cinnamyl acetate, MD simulations can provide valuable information about its conformational flexibility and how it interacts with other molecules.
MD simulations can explore the potential energy surface of cinnamyl acetate to identify its most stable conformations. The molecule has several rotatable bonds, including the C-O bond of the ester and the C-C single bond adjacent to the phenyl ring, which allow for a range of spatial arrangements. Understanding the preferred conformations is crucial as it can influence the molecule's biological activity and physical properties.
Furthermore, MD simulations can be used to study the intermolecular interactions of cinnamyl acetate with other molecules, such as solvents, receptors in biological systems, or components of a polymer matrix. researchgate.net For example, simulations could model how cinnamyl acetate binds to an olfactory receptor, providing insights into its characteristic sweet, floral scent. Studies on essential oil ingredients have utilized MD simulations to investigate their association with polymer drug carriers, highlighting the potential for these computational techniques to understand complex molecular interactions. mdpi.com
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations, particularly those based on DFT, are essential for investigating the mechanisms of chemical reactions. These calculations can map out the entire reaction pathway, from reactants to products, including the high-energy transition states.
For cinnamyl acetate, such calculations could be applied to study:
Synthesis: The esterification reaction between cinnamyl alcohol and acetic acid (or an activated derivative like acetyl chloride) is a primary route for synthesizing cinnamyl acetate. wikipedia.org Quantum chemical calculations could model this reaction to determine the activation energy and the geometry of the transition state, providing a detailed understanding of the reaction mechanism.
Hydrolysis: The reverse reaction, the hydrolysis of cinnamyl acetate back to cinnamyl alcohol and acetic acid, can also be studied. This is relevant for understanding the stability of the compound in aqueous environments.
Other Reactions: The reactivity of the C=C double bond in cinnamyl acetate towards addition reactions, such as hydrogenation or halogenation, can also be investigated using these methods.
By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and kinetics of a reaction, which is vital for optimizing reaction conditions in a laboratory or industrial setting.
Structure-Property Relationship Studies (e.g., QSPR related to chemical behavior)
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physical, chemical, or biological properties. These models use molecular descriptors, which are numerical values that encode information about the molecule's structure, to predict its properties.
For cinnamyl acetate, QSPR models could be developed to predict a variety of properties, including:
Boiling Point: The boiling point of a compound is related to its intermolecular forces, which are influenced by its size, shape, and polarity.
Solubility: The solubility of cinnamyl acetate in different solvents can be predicted based on its structural characteristics.
Retention Index in Chromatography: In analytical chemistry, QSPR can predict the retention time of a compound in a gas or liquid chromatography system.
Sensory Properties: More advanced QSPR models could even attempt to correlate structural features with the perceived odor of cinnamyl acetate.
A QSPR study on the esterification of cinnamic acid derivatives has demonstrated the utility of this approach in correlating local quantum descriptors with reaction rates. researchgate.net Such models are valuable for predicting the properties of new or uncharacterized compounds, saving time and resources in experimental studies.
Applications in Advanced Organic Synthesis and Chemical Manufacturing
Role as a Precursor in Multi-Step Organic Synthesis
Cinnamyl acetate (B1210297) serves as a recognized starting material or precursor in various multi-step synthetic pathways. Its stable chemical nature allows it to participate in a range of organic reactions, including ester exchange and addition reactions. guidechem.com
One notable application is its use in transition metal-catalyzed reactions. guidechem.com Under such catalysis, it can readily form allylic metal reagents that are valuable intermediates for further organic transformations. guidechem.com For example, palladium-catalyzed allylic alkylation of cinnamyl acetate has been investigated for creating new carbon-carbon bonds. chemicalbook.com In one study, a hydrogel-supported palladium catalyst was used for the Tsuji-Trost reaction, which involves the palladium-catalyzed nucleophilic substitution of an allylic substrate. mdpi.com Using cinnamyl acetate as the substrate, this reaction was optimized to produce allylic substitution products, demonstrating its utility in forming complex molecular frameworks. mdpi.com
Furthermore, the addition of dinitrogen trioxide to cinnamyl acetate has been reported as a step in the synthesis of the antibiotic chloramphenicol, highlighting its role as an intermediate in producing pharmaceuticals. wikipedia.org In metabolic engineering research, cinnamyl acetate has also been identified as a by-product in the biosynthesis of benzyl (B1604629) acetate, indicating its formation and potential as a precursor within biocatalytic systems. kaist.ac.kr
Derivatization for the Synthesis of Novel Chemical Entities
The structure of cinnamyl acetate provides multiple sites for chemical modification, making it an excellent scaffold for derivatization to produce novel chemical entities. The double bond and the aromatic ring are key targets for introducing new functional groups and building molecular diversity.
Research has shown that the parent molecule, cinnamyl alcohol, can be easily esterified to create a variety of cinnamyl esters. nih.gov While cinnamyl acetate itself is a simple ester, it serves as a model for these transformations. The reactivity of the allylic acetate group under transition metal catalysis allows for its substitution by various nucleophiles, leading to a wide array of new derivatives. guidechem.commdpi.com
A prime example is the palladium-catalyzed Tsuji-Trost reaction where cinnamyl acetate is reacted with nucleophiles like sodium tetraphenylborate (B1193919) to yield new phenyl-substituted allyl compounds. mdpi.com This demonstrates a pathway to derivatize the original structure. The development of whole-cell biocatalysts has also opened new avenues for derivatization. For instance, novel esterases have been used to synthesize cinnamyl acetate with high efficiency, and such enzymatic systems could potentially be engineered to accept different acyl donors or alcohol substrates, thus producing a library of novel cinnamyl-like esters. cnr.itd-nb.info
Examples of Cinnamyl Acetate Derivatization Reactions
| Reaction Type | Catalyst/Reagents | Product Class | Reference |
|---|---|---|---|
| Tsuji-Trost Allylic Alkylation | Palladium complex, Sodium Tetraphenylborate | Phenylated Allylic Compounds | mdpi.com |
| Addition Reaction | Dinitrogen Trioxide | Nitrated Intermediate for Chloramphenicol | wikipedia.org |
| Enzymatic Transesterification | Lipase (B570770), Alternative Acyl Donors | Novel Cinnamyl Esters | wikipedia.orgresearchgate.net |
Intermediate in Specialty Chemical Production
Cinnamyl acetate is an important fine-chemical intermediate used in the production of various specialty chemicals, including pharmaceuticals and fragrances. guidechem.comgoogle.com Its stability and reactivity make it a reliable component in industrial synthesis. guidechem.com
The synthesis of cinnamyl acetate itself can be achieved through several methods, reflecting its industrial importance. These include:
Direct Esterification : Reaction of cinnamyl alcohol with acetic acid or acetic anhydride (B1165640), often catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid. scentree.cogoogle.comchemicalbook.com
Enzymatic Synthesis : Transesterification using lipases, which offers a greener and more specific route. wikipedia.orgbiochemjournal.com For example, Novozym 435 lipase is effective in the reaction between cinnamyl alcohol and ethyl acetate. ebi.ac.ukwikipedia.org
Phase Transfer Catalysis : Reaction of cinnamyl bromide with sodium acetate using a phase transfer catalyst like quaternary ammonium (B1175870) bromide. wikipedia.orgresearchgate.net
As an intermediate, it is used in the formulation of complex perfumes for products like soaps and cosmetics, where it acts as a fragrance enhancer and fixative. guidechem.combreezeipl.com Beyond fragrances, its role as a precursor in pharmaceutical synthesis, such as for chloramphenicol, underscores its value in specialty chemical manufacturing. wikipedia.org
Synthesis Methods for Cinnamyl Acetate Intermediate
| Method | Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|
| Direct Esterification | Cinnamyl alcohol, Acetic anhydride | p-Toluenesulfonic acid | google.com |
| Lipase-Catalyzed Transesterification | Cinnamyl alcohol, Ethyl acetate | Novozym 435 | ebi.ac.ukwikipedia.org |
| Phase Transfer Catalysis (PTC) | Cinnamyl bromide, Sodium acetate | Tetra-n-butyl ammonium bromide (TBAB) | researchgate.net |
| Biocatalytic Synthesis | Cinnamyl alcohol, Vinyl acetate | Immobilized Pseudomonas fluorescens lipase (PFL) | biochemjournal.comtandfonline.com |
Polymerization Studies (if applicable)
While cinnamyl acetate itself is not typically used as a monomer for polymerization, its parent alcohol and other derivatives are. nih.govresearchgate.net Cinnamyl methacrylate, an ester derived from cinnamyl alcohol, is a known monomer that can be polymerized through both radical and photochemical methods to create crosslinked polymer materials. nih.govresearchgate.netmanchester.ac.uk
Studies have explored the separation of cinnamyl acetate from other compounds using specialized polymers. For instance, a β-cyclodextrin polyurethane (CDPU) crosslinked polymer has been synthesized and used as a selective adsorbent to isolate cinnamyl acetate from cinnamaldehyde (B126680). rsc.org This research focuses on the interaction between the cinnamyl acetate molecule and the polymer for separation purposes rather than the polymerization of the acetate itself. rsc.org The stronger adsorption affinity of cinnamyl acetate to the polymer is attributed to non-covalent interactions like hydrogen bonding and hydrophobic interactions. rsc.org
Environmental Fate and Chemical Degradation Pathways of 3 Phenylprop 1 En 1 Yl Acetate
Photochemical Degradation in Aquatic and Atmospheric Environments
Photochemical degradation, or photolysis, involves the breakdown of a chemical by light. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species in the environment.
However, data for the structurally related compound, cinnamic acid, shows a strong UV absorption maximum around 273-276 nm and weaker absorption bands at approximately 295 nm and 309 nm. researchgate.netresearchgate.net The absorption at wavelengths greater than 290 nm suggests that compounds with a cinnamate (B1238496) structure have the potential to undergo direct photolysis, although the efficiency may be low if the light absorption in the solar spectrum is weak. The quantum yield, which measures the efficiency of the photochemical process, would need to be experimentally determined for cinnamyl acetate (B1210297) to quantify its direct photolysis rate in the environment.
While specific studies on the photodegradation products of cinnamyl acetate are limited, the environmental fate is closely linked to its primary degradation products. The initial degradation step for cinnamyl acetate in water is hydrolysis, which yields cinnamyl alcohol and acetic acid. wikipedia.org The subsequent photodegradation of cinnamyl alcohol has been studied, providing insight into the downstream environmental pathway.
The photochemical degradation of cinnamyl alcohol is believed to proceed through mechanisms involving reactive oxygen species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂•⁻). Research has identified several key products resulting from the irradiation of cinnamyl alcohol in aqueous solutions.
Table 1: Identified Photodegradation Products of Cinnamyl Alcohol
| Precursor Compound | Photodegradation Product |
|---|---|
| Cinnamyl Alcohol | Cinnamaldehyde (B126680) |
| Cinnamyl Alcohol | Benzaldehyde |
| Cinnamyl Alcohol | Benzenepropanal |
| Cinnamyl Alcohol | Cinnamic Acid |
This table is based on the photodegradation of cinnamyl alcohol, the primary hydrolysis product of cinnamyl acetate.
Chemical Degradation in Environmental Matrices (e.g., Hydrolysis in water)
In environmental matrices, particularly water, the primary chemical degradation pathway for an ester like cinnamyl acetate is hydrolysis. This reaction is the reverse of its synthesis, which involves the esterification of cinnamyl alcohol with an acetic acid derivative. scentree.co Hydrolysis breaks the ester bond, yielding the parent alcohol and acid.
Cinnamyl Acetate + H₂O ⇌ Cinnamyl Alcohol + Acetic Acid
This reaction is a fundamental step in the environmental breakdown of the compound and is also the initial step in its biological metabolism. wikipedia.org While specific hydrolysis rate constants for cinnamyl acetate under various environmental pH and temperature conditions are not detailed in the available literature, studies on similar esters, such as ethyl cinnamate, confirm that alkaline-catalyzed hydrolysis proceeds readily. rsc.org It is expected that cinnamyl acetate will hydrolyze in aquatic environments, with the rate being dependent on factors like pH and temperature.
Biotransformation by Environmental Microorganisms (Focus on Chemical Transformations)
Microorganisms in soil and water play a critical role in the degradation of organic compounds. For cinnamyl acetate, biotransformation is a significant pathway, converting the compound into simpler, less complex chemicals through a series of enzymatic reactions.
The microbial degradation of cinnamyl acetate is initiated by specific enzymes. The key enzymatic activities involved in the initial steps of its breakdown are:
Carboxylesterase Activity : The first step is the hydrolysis of the ester bond. This is catalyzed by carboxylesterases (a class of esterase enzymes), which are common in microorganisms. This reaction cleaves cinnamyl acetate into cinnamyl alcohol and acetic acid. wikipedia.org
Alcohol Dehydrogenase Activity : The resulting cinnamyl alcohol is then oxidized. This reaction is catalyzed by alcohol dehydrogenases, which convert the alcohol into its corresponding aldehyde, cinnamaldehyde. wikipedia.org
Aldehyde Dehydrogenase Activity : Cinnamaldehyde is further oxidized to cinnamic acid by the action of aldehyde dehydrogenase enzymes. wikipedia.org
The biotransformation of cinnamyl acetate proceeds through a defined metabolic pathway involving several key intermediates. The major route involves its conversion to cinnamic acid, which can then enter central metabolic pathways. wikipedia.org
Table 2: Metabolic Pathway of Cinnamyl Acetate
| Step | Precursor | Enzyme Class | Product / Intermediate |
|---|---|---|---|
| 1 | Cinnamyl Acetate | Carboxylesterase | Cinnamyl Alcohol |
| 2 | Cinnamyl Alcohol | Alcohol Dehydrogenase | Cinnamaldehyde |
| 3 | Cinnamaldehyde | Aldehyde Dehydrogenase | Cinnamic Acid |
| 4 | Cinnamic Acid | Acyl-CoA Synthetase | Cinnamoyl-CoA |
Following its conversion to cinnamic acid, the molecule is activated to cinnamoyl-CoA. From there, it can undergo β-oxidation, a common metabolic process, which shortens the side chain and ultimately leads to the formation of benzoyl-CoA. wikipedia.org Benzoyl-CoA is a common intermediate that can be further degraded by many types of bacteria.
Future Research Directions and Emerging Challenges in 3 Phenylprop 1 En 1 Yl Acetate Chemistry
Development of Highly Efficient and Selective Catalytic Systems
A primary challenge in the synthesis of 3-phenylprop-1-en-1-yl acetate (B1210297) is the development of catalytic systems that offer high efficiency and selectivity while minimizing environmental impact. Traditional synthesis often involves the direct esterification of cinnamyl alcohol with acetic acid or its anhydride (B1165640), frequently catalyzed by corrosive mineral acids or p-toluenesulfonic acid. acs.orgresearchgate.netchemicalbook.com Future research is focused on overcoming the limitations of these methods.
Heterogeneous Catalysis: A significant area of development is the use of solid acid catalysts. Zeolites, such as H-FER, have demonstrated effectiveness in the acetylation of alcohols under solvent-free conditions, offering advantages like reusability and reduced waste. rsc.org Research into zirconia-based and other metal oxide catalysts is also promising for esterification reactions, aiming to provide robust and recyclable catalytic options. nih.gov
Nanocatalysis: The application of nanocatalysts, such as supported gold nanoparticles, presents a frontier in the selective synthesis of the precursor, cinnamyl alcohol, from cinnamaldehyde (B126680). semanticscholar.orgresearchgate.net The particle size, shape, and the interaction between the nanoparticle and its support (e.g., ZnO, TiO2) are critical parameters for achieving high conversion and selectivity. researchgate.netnih.gov Future work will likely focus on designing precisely structured nanocatalysts to enhance activity and durability.
Phase Transfer Catalysis (PTC): Solid-liquid phase transfer catalysis offers an alternative non-enzymatic route, for instance, by reacting cinnamyl bromide with sodium acetate using a quaternary ammonium (B1175870) bromide as the catalyst. acs.orgacs.org Studies have shown that reaction parameters such as agitation speed, temperature, and catalyst structure significantly affect reaction rates, with complete conversion achievable under optimized conditions. acs.org The challenge lies in developing more efficient and easily recyclable phase transfer catalysts.
Table 1: Comparison of Catalytic Systems for 3-Phenylprop-1-en-1-yl Acetate Synthesis and Related Reactions
| Catalyst Type | Reactants | Key Findings & Challenges |
|---|---|---|
| Homogeneous Acid | Cinnamyl alcohol, Acetic anhydride | High yields but corrosive, difficult to separate, and generates waste. researchgate.netresearchgate.net |
| Zeolites (H-FER) | Alcohols, Acetic anhydride | Reusable, solvent-free conditions, excellent yields; needs further optimization for specific substrates. rsc.org |
| Phase Transfer Catalyst | Cinnamyl bromide, Sodium acetate | High selectivity (100%), fast reaction times at elevated temperatures; catalyst recycling can be a challenge. acs.org |
| Lipases (e.g., Novozym 435) | Cinnamyl alcohol, Vinyl/Ethyl acetate | High specificity, mild conditions, solvent-free options; potential enzyme deactivation and cost. acs.orgnih.gov |
| Supported Nanoparticles | Cinnamaldehyde (to Cinnamyl alcohol) | High selectivity for the precursor alcohol; catalyst performance is highly dependent on support and particle size. researchgate.netnih.gov |
Integration of Biocatalysis and Flow Chemistry for Continuous Production
The integration of biocatalysis with continuous flow chemistry is a major trend aimed at developing more sustainable and efficient processes for producing 3-phenylprop-1-en-1-yl acetate. Biocatalysis, primarily using lipases and esterases, offers high selectivity under mild conditions, reducing the formation of byproducts. nih.govnih.gov
Enzyme Technology: Lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), and various esterases have been successfully used for the transesterification of cinnamyl alcohol. researchgate.netnih.govnih.gov A significant challenge is enzyme deactivation, particularly by byproducts like acetaldehyde (B116499) when using vinyl acetate as the acyl donor. acs.orgaiche.org Using alternative acyl donors like ethyl acetate in a solvent-free system can mitigate this issue. nih.govaiche.org Research is also focused on discovering novel, robust enzymes, such as thermophilic esterases from organisms like Geobacillus and Acinetobacter hemolyticus, which exhibit high stability and activity. researchgate.netnih.govresearchgate.net
Flow Chemistry: Continuous flow systems, especially those using packed-bed reactors with immobilized enzymes, offer numerous advantages over batch processes. These include enhanced productivity, easier separation of the product from the catalyst, and improved process control. mdpi.comnih.gov The challenge lies in optimizing parameters such as residence time, flow rate, and reactor design to maximize yield and maintain enzyme stability over long operational periods. mdpi.com The combination of robust, immobilized biocatalysts within a continuous flow setup is a key goal for the industrial-scale green synthesis of 3-phenylprop-1-en-1-yl acetate.
Exploration of Novel Reactivity and Unconventional Transformations
Beyond its synthesis, research is exploring the novel reactivity of 3-phenylprop-1-en-1-yl acetate to create new molecules and materials. Its structure, containing an ester and a reactive double bond, allows for various transformations.
The allylic position of the ester group makes it a good leaving group, facilitating reactions such as palladium-catalyzed allylic alkylations. chemicalbook.com This allows for the formation of new carbon-carbon bonds, opening pathways to a diverse range of derivatives. Furthermore, the double bond can undergo addition reactions, such as the addition of dinitrogen trioxide, which has been used as an intermediate step in the synthesis of other complex molecules. wikipedia.org
Future research will likely focus on leveraging this reactivity in more complex, domino, or tandem reactions. For instance, combining the reduction of cinnamaldehyde to cinnamyl alcohol and subsequent in-situ acetylation in a one-pot synthesis using a combination of biocatalysts and chemocatalysts in green solvents like triacetin (B1683017) has been demonstrated. researchgate.net The exploration of unconventional activation methods, such as photocatalysis or electrochemistry, could also unlock new transformation pathways for 3-phenylprop-1-en-1-yl acetate and its derivatives. beilstein-journals.org
Advanced In-Situ Spectroscopic Monitoring of Reaction Progress
A significant challenge in optimizing the synthesis of 3-phenylprop-1-en-1-yl acetate is the ability to monitor the reaction in real-time. Advanced in-situ spectroscopic techniques are emerging as powerful tools for this purpose, providing dynamic information on reaction kinetics and mechanism without the need for offline sampling.
FTIR and Raman Spectroscopy: Both Fourier Transform Infrared (FTIR) and Raman spectroscopy are well-suited for monitoring esterification and transesterification reactions. acs.orgsemanticscholar.orgnih.gov These techniques can track the disappearance of reactant functional groups (e.g., the hydroxyl group of the alcohol) and the appearance of product functional groups (e.g., the ester carbonyl group). semanticscholar.orgresearchgate.net For instance, in transesterification to produce biodiesel, changes in the C=O stretching vibration and the appearance of new bands corresponding to the ester product can be quantitatively monitored. researchgate.net Fiber-optic probes allow for direct immersion into the reaction vessel, enabling real-time data acquisition even in turbid mixtures, such as those containing immobilized enzymes. researchgate.net
The primary challenge is developing robust calibration models, often using partial least squares (PLS) regression, to accurately correlate spectral data with the concentration of reactants and products. nih.govresearchgate.net These real-time monitoring techniques are crucial for understanding reaction kinetics, identifying intermediates, and optimizing process parameters for improved yield and efficiency. researchgate.netspectroscopyonline.com
Table 2: In-Situ Spectroscopic Techniques for Monitoring Esterification
| Technique | Principle | Advantages | Challenges |
|---|---|---|---|
| FTIR Spectroscopy | Monitors changes in vibrational modes of functional groups (e.g., -OH, C=O). acs.orgresearchgate.net | Real-time data, suitable for online monitoring, can quantify multiple components. semanticscholar.org | Water absorption can interfere; requires robust calibration models. |
| Raman Spectroscopy | Detects scattering from molecular vibrations; complementary to FTIR, water is a weak scatterer. researchgate.netspectroscopyonline.com | Excellent for aqueous and turbid systems, fiber-optic probes enable in-situ analysis. researchgate.net | Weaker signal than fluorescence; can be affected by sample fluorescence. |
Computational Design of New Derivatives with Tunable Properties
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical processes and molecules. In the context of 3-phenylprop-1-en-1-yl acetate, computational approaches are being used to design new derivatives with specific, tunable properties and to understand and improve the catalysts used in their synthesis.
Derivative Design and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of cinnamaldehyde or cinnamic acid derivatives with their biological or physical properties. nih.govnih.gov By building computational models, researchers can predict the properties of novel, unsynthesized compounds. nih.gov For example, studies have designed and synthesized substituted cinnamoyl piperidinyl acetates as potential therapeutic agents, using molecular docking and kinetic studies to understand their interactions with biological targets. nih.govnih.gov This approach allows for the rational design of derivatives with enhanced fragrance profiles, stability, or specific biological activities.
Catalyst and Reaction Modeling: Molecular modeling and dynamics simulations are used to gain insight into enzyme-catalyzed reactions. rsc.orgrsc.org These simulations can elucidate how a substrate like cinnamyl alcohol binds to the active site of a lipase, or how the solvent environment affects enzyme stability and activity. rsc.orgmdpi.com This understanding is crucial for the rational design of enzymes with improved catalytic efficiency or stability through protein engineering. researchgate.netnih.gov Computational tools can predict beneficial mutations, reducing the need for extensive experimental screening. researchgate.net The challenge is the computational cost and the accuracy of the models in predicting real-world experimental outcomes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for acetic acid;3-phenylprop-1-en-1-ol and its derivatives?
- Methodology :
- Oxidation : Use chromium trioxide in acetic acid or potassium permanganate in water to oxidize propanol intermediates to ketones .
- Esterification : React 3-phenylprop-1-en-1-ol with acetic anhydride under acid catalysis to form the acetate derivative. NIST data confirms structural integrity via IR and GC/MS .
- Purification : Follow pharmacopeial standards for acetic acid preparation, ensuring 36.0–37.0% concentration by weight for reagent-grade purity .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodology :
- Spectroscopy : Compare experimental IR spectra with NIST reference data (e.g., gas-phase IR for functional group analysis) .
- Chromatography : Use GC/MS to confirm molecular weight and fragmentation patterns, referencing PubChem CID 123115 for validation .
- Crystallography : Analyze single-crystal X-ray diffraction data, as demonstrated for structurally similar compounds like (p-methylphenoxy)acetic acid .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodology :
- Storage : Keep in airtight containers at ≤25°C to prevent degradation. Avoid exposure to oxidizing agents .
- First Aid : In case of skin contact, rinse with water immediately and consult safety data sheets (SDS) for phenol-acetate analogs .
Advanced Research Questions
Q. How can contradictions in thermodynamic data (e.g., equilibrium constants) for acetic acid derivatives be resolved?
- Methodology :
- Multi-Method Validation : Combine titration (e.g., NaOH neutralization for acetic acid quantification ) with calorimetry to cross-validate enthalpy changes.
- Computational Modeling : Use software like Gaussian to simulate aqueous-phase equilibria and compare with experimental results .
Q. What strategies control stereochemistry during synthesis of chiral derivatives like 3-(dimethylamino)-1-phenylpropan-1-ol?
- Methodology :
- Chiral Reagents : Employ lithium aluminum hydride (LiAlH₄) in THF for stereoselective reduction of ketones, as shown for 3-chloro-1-phenylpropan-1-ol synthesis .
- Catalytic Asymmetry : Use palladium-catalyzed allylic substitution to introduce enantioselectivity, leveraging trifluoromethyl-phenyl analogs as templates .
Q. How can structural modifications enhance biological activity while maintaining solubility?
- Methodology :
- Functional Group Substitution : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the para position of the phenyl ring to improve metabolic stability, as seen in 3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol analogs .
- Solubility Optimization : Balance lipophilic (phenyl) and hydrophilic (acetic acid) moieties. Test partition coefficients (log P) via HPLC to refine bioavailability .
Q. What advanced analytical techniques resolve ambiguities in spectral data for phenylpropenol derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
